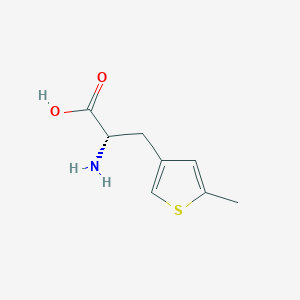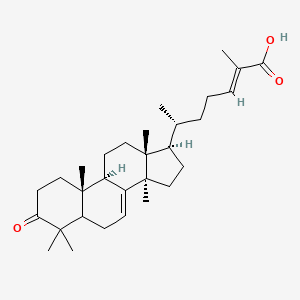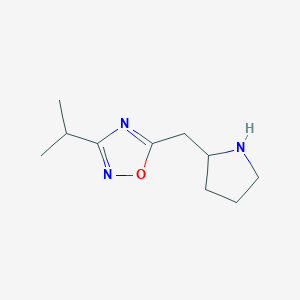![molecular formula C11H10N2 B13320119 1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile](/img/structure/B13320119.png)
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a quinoline system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and quinoline system can interact with biological macromolecules, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Cyclopropa[a]naphthalene: Shares a similar cyclopropane ring structure but differs in the fused aromatic system.
1H-Cyclopropa[a]naphthalene,1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7-tetramethyl-: Another compound with a cyclopropane ring but with different substituents and saturation levels.
Uniqueness
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile is unique due to its specific combination of a cyclopropane ring and a quinoline system, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H10N2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile |
InChI |
InChI=1S/C11H10N2/c12-5-7-1-2-11-10(3-7)9-4-8(9)6-13-11/h1-3,8-9,13H,4,6H2 |
InChI-Schlüssel |
HQAPQWHVFQRDCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3=C(C=CC(=C3)C#N)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



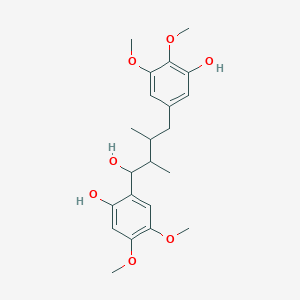



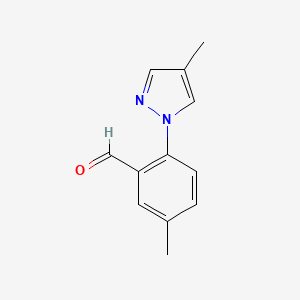
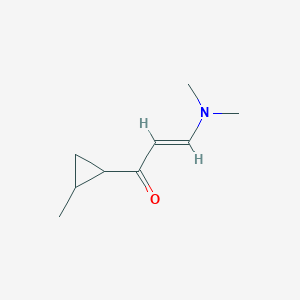
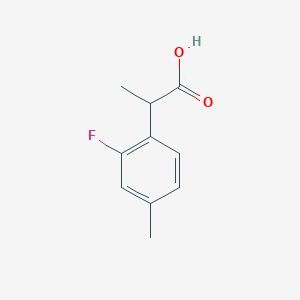
![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)
